molecular formula C18H17Cl2N5O B457765 (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B457765
M. Wt: 390.3g/mol
InChI Key: SPMWWHIPTDBQJN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a 2,6-dichlorobenzyl group, and the other with a 1,5-dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the reaction of hydrazine with appropriate diketones or β-keto esters under acidic or basic conditions.

    Substitution Reactions: The 2,6-dichlorobenzyl group is introduced to one of the pyrazole rings through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety. This can be achieved through the reaction of the substituted pyrazole with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the acrylamide moiety.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound inhibits the activity of COX enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of the acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17Cl2N5O

Molecular Weight

390.3g/mol

IUPAC Name

(E)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C18H17Cl2N5O/c1-12-13(8-21-24(12)2)6-7-18(26)23-14-9-22-25(10-14)11-15-16(19)4-3-5-17(15)20/h3-10H,11H2,1-2H3,(H,23,26)/b7-6+

InChI Key

SPMWWHIPTDBQJN-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl

SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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